Imidazo[1,2-a]pyridin-2-ylmethanol
Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethanol is a heterocyclic compound with the molecular formula C8H8N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science. This compound is recognized for its unique structural properties, which make it a valuable scaffold in various chemical reactions and applications.
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . Therefore, the synthesis of imidazo[1,2-a]pyridines from various substrates is an area of active research . The ecological impact of the methods and the mechanistic aspects are also areas of future research .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridin-2-ylmethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to influence enzymes involved in carbohydrate metabolism . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in certain cancer cell lines by activating the p53/Bax mitochondrial apoptotic pathway . This compound’s impact on cellular function underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for its biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods . Long-term in vitro and in vivo studies are essential to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage thresholds and potential toxicities is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism. Detailed studies on its metabolic pathways are necessary to elucidate its full biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications may direct it to particular compartments or organelles, where it can exert its biochemical effects. Detailed studies on its subcellular localization are crucial for understanding its mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridin-2-ylmethanol can be synthesized through several methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and reduction steps. For example, the reaction between 2-aminopyridine and an aryl aldehyde in the presence of a catalyst such as iodine can yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves multicomponent reactions, which are efficient and cost-effective. These reactions often use readily available starting materials and can be scaled up for large-scale production. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but may have different substituents.
Imidazo[1,2-a]pyrazine: Another related compound with a similar fused ring system but different nitrogen positioning.
Imidazo[1,5-a]pyridine: Similar in structure but with a different fusion pattern of the rings.
Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPHYEIJSUUKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383760 | |
Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82090-52-6 | |
Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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